molecular formula C5H12ClNO B2781720 N-Methoxycyclobutanamine;hydrochloride CAS No. 2361634-91-3

N-Methoxycyclobutanamine;hydrochloride

Cat. No.: B2781720
CAS No.: 2361634-91-3
M. Wt: 137.61
InChI Key: JQEYMFBGJGVXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methoxycyclobutanamine;hydrochloride is a chemical compound with the molecular formula C5H11NO·HCl It is a hydrochloride salt of N-methoxycyclobutanamine, characterized by its unique cyclobutane ring structure with a methoxy group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxycyclobutanamine;hydrochloride typically involves the reaction of cyclobutanone with methoxyamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process includes rigorous purification steps such as recrystallization and chromatography to ensure high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-Methoxycyclobutanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce the corresponding amine.

Scientific Research Applications

N-Methoxycyclobutanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-Methoxycyclobutanamine;hydrochloride involves its interaction with specific molecular targets. The methoxy group and the cyclobutane ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-Methoxycyclobutan-1-amine hydrochloride: This compound has a similar cyclobutane ring structure but differs in the stereochemistry and position of the methoxy group.

    3-Methoxycyclobutanamine hydrochloride: Another related compound with the methoxy group attached to a different position on the cyclobutane ring.

Uniqueness

N-Methoxycyclobutanamine;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-methoxycyclobutanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-7-6-5-3-2-4-5;/h5-6H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEYMFBGJGVXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC1CCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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